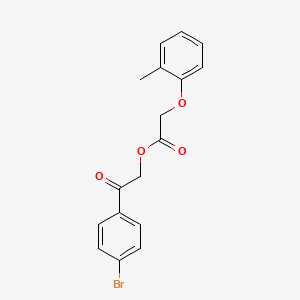![molecular formula C25H17N3O4 B11552598 2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11552598.png)
2-{[(E)-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furonitrile core, substituted with methoxy, nitro, and phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 4,5-diphenyl-3-furonitrile in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile exerts its effects is not fully understood. its interactions with molecular targets likely involve the nitro and methoxy groups, which can participate in various chemical reactions. The compound may interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile: Similar structure but with a hydroxy group instead of a nitro group.
2-{[(E)-1-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile: Lacks the nitro group, which may affect its reactivity and applications.
Uniqueness
The presence of both methoxy and nitro groups in 2-{[(E)-1-(4-methoxy-3-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile makes it unique compared to its analogs. These functional groups can participate in a variety of chemical reactions, enhancing the compound’s versatility in research and industrial applications.
Properties
Molecular Formula |
C25H17N3O4 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C25H17N3O4/c1-31-22-13-12-17(14-21(22)28(29)30)16-27-25-20(15-26)23(18-8-4-2-5-9-18)24(32-25)19-10-6-3-7-11-19/h2-14,16H,1H3/b27-16+ |
InChI Key |
DURDIZMCPWGFEF-JVWAILMASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dibromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-methoxyaniline](/img/structure/B11552519.png)
![2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552521.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide](/img/structure/B11552527.png)
![N'-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11552538.png)
![N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide](/img/structure/B11552550.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11552551.png)
![methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate](/img/structure/B11552555.png)
![N-benzyl-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552561.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)dodecanamide](/img/structure/B11552567.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11552570.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11552576.png)
![N-(naphthalen-2-yl)-2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B11552578.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11552583.png)
